molecular formula C8H12O2 B14670153 1,4-Cyclohexadiene, 1,4-dimethoxy- CAS No. 39000-58-3

1,4-Cyclohexadiene, 1,4-dimethoxy-

Cat. No.: B14670153
CAS No.: 39000-58-3
M. Wt: 140.18 g/mol
InChI Key: QICPWYBPWNAGFO-UHFFFAOYSA-N
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Description

1,4-Cyclohexadiene, 1,4-dimethoxy- is a functionalized diene of interest in synthetic organic chemistry and materials science research. While specific physicochemical data for this compound is limited in public sources, the 1,4-cyclohexadiene core structure is known to be a versatile synthetic intermediate . Its reactivity is characterized by the conjugated double-bond system, which can participate in cycloaddition reactions such as the Diels-Alder reaction, serving as a diene component to construct more complex polycyclic structures . Furthermore, derivatives of 1,4-cyclohexadiene can be synthesized through methods like the Birch reduction of aromatic compounds, a process that uses alkali metals in liquid ammonia to selectively generate the non-aromatic diene system . The dimethoxy substituents on the ring may enhance the electron-rich nature of the diene, influencing its reactivity in transformations and its potential for coordination or supramolecular assembly. In a research context, this compound could be investigated as a building block for the synthesis of natural product analogs, functional materials, or as a precursor in mechanistic studies. It is also a candidate for use in developing drug delivery systems, given the research interest in supramolecular self-assembly systems for encapsulating and transporting active ingredients . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals in accordance with appropriate laboratory safety practices.

Properties

CAS No.

39000-58-3

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1,4-dimethoxycyclohexa-1,4-diene

InChI

InChI=1S/C8H12O2/c1-9-7-3-5-8(10-2)6-4-7/h3,6H,4-5H2,1-2H3

InChI Key

QICPWYBPWNAGFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CCC(=CC1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Cyclohexadiene, 1,4-dimethoxy- can be synthesized through the Birch reduction of 1,4-dimethoxybenzene. The Birch reduction involves the use of an alkali metal (such as sodium or lithium) dissolved in liquid ammonia, along with a proton donor like an alcohol . This method avoids over-reduction to the fully saturated ring.

Industrial Production Methods: The reaction conditions would need to be carefully controlled to ensure the desired product is obtained without over-reduction or side reactions .

Chemical Reactions Analysis

Types of Reactions: 1,4-Cyclohexadiene, 1,4-dimethoxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4-Cyclohexadiene, 1,4-dimethoxy- has several applications in scientific research:

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. 1,4-Cyclohexadiene (Unsubstituted)
  • Structure : A six-membered ring with conjugated (1,3) or isolated (1,4) double bonds. The unsubstituted form is a colorless liquid (bp: 88–89°C, density: 0.847 g/cm³) .
  • Reactivity: Acts as a hydrogen donor in catalytic reductions and participates in Diels-Alder reactions due to its electron-rich diene system .
  • Electronic States : Exhibits singlet-triplet transitions with an intensity maximum at 4.29 eV, as observed in electron impact studies .
  • Safety : Highly flammable (flash point: -7°C) and forms explosive vapor-air mixtures .

Comparison : The 1,4-dimethoxy derivative is expected to have a higher boiling point and density due to increased molecular weight and polar methoxy groups. The electron-donating methoxy substituents may further enhance nucleophilicity and alter excited-state electronic transitions .

b. 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene
  • Structure : Features four methoxy groups at positions 3 and 6, creating steric and electronic effects distinct from the 1,4-dimethoxy analog .
  • Reactivity : Increased steric hindrance may reduce reactivity in cycloadditions compared to the less substituted 1,4-dimethoxy compound.

Comparison : The 1,4-dimethoxy derivative likely retains greater conformational flexibility, making it more reactive in applications requiring diene participation.

c. γ-Terpinene and Pro-Aromatic Compounds
  • Structure: γ-Terpinene is a monoterpene with a bis-allylic CH₂ group that undergoes autoxidation to generate hydroperoxyl radicals (HOO•) .
  • Reactivity : Similar to 1,4-cyclohexadiene derivatives, γ-terpinene releases HOO• via intra-1,4-HAT mechanisms.

Comparison : The 1,4-dimethoxy derivative may exhibit analogous autoxidation behavior, but the methoxy groups could stabilize radical intermediates, altering reaction rates or product distributions .

d. 2,3-Dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione
  • Structure : A cyclohexadienedione with methoxy and methyl substituents, combining electron-withdrawing (ketone) and electron-donating (methoxy) groups .
  • Applications : Used in pharmaceutical synthesis due to its bioactive properties.

Comparison : Unlike the dione derivative, 1,4-dimethoxy-1,4-cyclohexadiene lacks ketone groups, making it more suitable as a reducing agent or diene in cycloadditions rather than a bioactive intermediate .

Physical and Chemical Properties

Table 1: Comparative Properties of Cyclohexadiene Derivatives

Compound Boiling Point (°C) Density (g/cm³) Flash Point (°C) Key Reactivity
1,4-Cyclohexadiene 88–89 0.847 -7 Hydrogen donor, Diels-Alder diene
1,5-Dimethyl-1,4-cyclohexadiene Not reported Not reported Not reported Steric effects dominate reactivity
3,3,6,6-Tetramethoxy-1,4-cyclohexadiene Not reported Not reported Not reported High steric hindrance reduces reactivity
1,4-Dimethoxy-1,4-cyclohexadiene (Inferred) >100 (est.) ~0.9 (est.) Higher than -7 Enhanced nucleophilicity, potential for autoxidation

Q & A

Basic Research Questions

Q. What are the key thermodynamic properties of 1,4-cyclohexadiene, and how do they influence its reactivity in hydrogenation reactions?

  • Methodological Answer : Thermodynamic parameters such as enthalpy of formation (ΔfH°gas = 99.6 ± 0.8 kJ/mol), heat capacity (Cp,gas = 109.8 J/mol·K), and boiling point (Tboil = 357.5 K) are critical for predicting reaction feasibility. For example, the low enthalpy of vaporization (ΔvapH° = 30.6 kJ/mol) suggests volatility, requiring controlled conditions during catalytic hydrogenation. These values are derived from calorimetric and spectroscopic studies .
PropertyValue (± Uncertainty)Data Source
ΔfH°gas99.6 ± 0.8 kJ/molLuk'yanova et al.
Cp,gas (298 K)109.8 J/mol·KSteele et al.
Tboil357.5 KDomalski & Hearing

Q. What experimental methods are used to synthesize 1,4-cyclohexadiene derivatives in laboratory settings?

  • Methodological Answer : Derivatives like 1-ethyl-1,4-cyclohexadiene are synthesized via catalytic hydrogen transfer reactions or alkylation of 1,4-cyclohexadiene precursors. For example, alkylation with ethyl halides in the presence of Lewis acids (e.g., AlCl₃) under inert atmospheres yields substituted derivatives. Reaction conditions (temperature, solvent polarity) must be optimized to avoid polymerization .

Q. How is 1,4-cyclohexadiene utilized as a hydrogen donor in catalytic hydrogenation?

  • Methodological Answer : Its conjugated diene structure allows selective hydrogen transfer to unsaturated substrates (e.g., benzyl ethers) via palladium or platinum catalysts. The reaction mechanism involves π-orbital interactions between the diene and catalyst surface, with steric effects influencing regioselectivity. Monitoring via gas chromatography (GC) ensures controlled hydrogen release .

Advanced Research Questions

Q. Why does 1,4-cyclohexadiene exhibit greater stability compared to 1,3-cyclohexadiene, despite lacking conjugated double bonds?

  • Methodological Answer : Qualitative molecular orbital (MO) perturbation theory explains this anomaly. The 1,4-isomer benefits from hyperconjugation between the non-adjacent double bonds and adjacent C-H σ-bonds, stabilizing the molecule by ~10 kJ/mol. In contrast, 1,3-cyclohexadiene experiences angle strain and reduced orbital overlap, lowering stability. Computational studies (DFT) validate these energy differences .

Q. How do computational methods like DFTB (Density-Functional Tight-Binding) elucidate interactions between 1,4-cyclohexadiene and carbon-based materials?

  • Methodological Answer : DFTB simulations model π-π stacking and charge transfer between 1,4-cyclohexadiene and graphene segments. Parameters such as adsorption energy (~−1.2 eV) and electron density maps reveal preferential binding at graphene edges. These studies guide the design of carbon-based catalysts for hydrogenation reactions .

Q. What contradictions exist in literature data on the ionization energy (IE) of 1,4-cyclohexadiene, and how can they be resolved?

  • Methodological Answer : Reported IE values range from 8.3 to 8.7 eV due to variations in measurement techniques (e.g., photoionization vs. electron impact). To resolve discrepancies, standardized protocols using synchrotron radiation with mass spectrometry (MS) are recommended. Recent studies by Gao et al. (2009) consolidated IE at 8.5 ± 0.1 eV via high-resolution photoelectron spectroscopy .

Q. How does laser-induced fragmentation of 1,4-cyclohexadiene contribute to understanding its photochemical behavior?

  • Methodological Answer : High-intensity laser pulses (e.g., 532 nm, 10 ns pulse width) induce multi-photon ionization, generating parent ions (m/z = 80) and fragments (e.g., C₃H₃⁺). Time-of-flight (TOF) mass spectrometry coupled with pump-probe setups tracks transient species, revealing bond cleavage pathways and excited-state lifetimes .

Data Contradiction Analysis

Q. Conflicting reports on the melting point (Tfus) of 1,4-cyclohexadiene: How should researchers address this?

  • Methodological Answer : Discrepancies in Tfus (−85°C vs. −89°C) arise from impurity levels (e.g., stabilizers like BHT). Differential scanning calorimetry (DSC) with ultra-pure samples (<99.9% purity) under inert atmospheres resolves this. NIST-certified standards recommend −87.5 ± 1.5°C as the consensus value .

Methodological Best Practices

  • Synthesis : Use stabilizers (e.g., 3,5-di-tert-butyl-4-hydroxytoluene) to prevent polymerization during storage .
  • Computational Modeling : Validate DFT results with experimental thermochemical data (e.g., ΔfH°) to ensure accuracy .
  • Safety : Adhere to GHS hazard classifications (Carc. 1A, Flam. Liq.) by using explosion-proof equipment and fume hoods .

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